2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) is a specific congener of polybrominated diphenyl ethers (PBDEs), a class of brominated flame retardants. [] BDE-47 is one of the most prevalent PBDE congeners found in the environment and human tissues. [, , , , ] While widely used commercially, concerns about its persistence, bioaccumulation, and potential toxicity led to its phase-out in many countries. [, ] Despite the phase-out, BDE-47 remains a significant environmental contaminant due to its long half-life and continued presence in various products and waste streams. [, ] In scientific research, BDE-47 serves as a model compound to investigate the environmental fate, bioaccumulation potential, and toxicological effects of PBDEs. [, , , , , ]
2,2',3,5'-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers family, which are widely used as flame retardants in various materials. This compound, along with its congeners, has raised environmental and health concerns due to its persistence and potential bioaccumulation. The chemical structure features two phenyl rings connected by an ether linkage, with four bromine atoms substituted at specific positions.
2,2',3,5'-Tetrabromodiphenyl ether is primarily produced for use in plastics, textiles, and electronic equipment to enhance fire resistance. It is also found as a contaminant in the environment due to the degradation of commercial flame retardant products.
This compound falls under the category of brominated flame retardants and is classified as a persistent organic pollutant. Its chemical Abstracts Service Registry Number is 40088-47-9.
The synthesis of 2,2',3,5'-Tetrabromodiphenyl ether typically involves bromination of diphenyl ether. This can be achieved through electrophilic aromatic substitution where diphenyl ether is treated with bromine in the presence of a catalyst or under specific conditions that favor bromination at the desired positions.
The reaction conditions may vary based on desired yields and purity but generally involve controlling temperature and reaction time to prevent over-bromination or formation of undesired byproducts. The use of solvents such as carbon tetrachloride or dichloromethane is common to facilitate the reaction.
The molecular formula for 2,2',3,5'-Tetrabromodiphenyl ether is . The structure consists of two phenyl rings connected by an ether linkage (), with bromine atoms located at the 2, 2', 3, and 5 positions.
2,2',3,5'-Tetrabromodiphenyl ether can undergo various chemical reactions including:
These reactions often require specific catalysts or environmental conditions (e.g., high temperatures) to proceed efficiently. The stability of the compound makes it resistant to many typical degradation processes.
The mechanism of action for 2,2',3,5'-Tetrabromodiphenyl ether in biological systems primarily involves its interaction with cellular signaling pathways. Studies have shown that it can activate stress response pathways such as p38 mitogen-activated protein kinase signaling, leading to cellular toxicity and impaired physiological functions .
Research indicates that exposure to this compound can disrupt normal cell migration and proliferation processes, particularly in placental tissues . This disruption can result in developmental toxicity and adverse reproductive outcomes.
Relevant data suggest that these properties contribute to its persistence in the environment and potential bioaccumulation in living organisms.
2,2',3,5'-Tetrabromodiphenyl ether is primarily used as a flame retardant in:
Additionally, it serves as a reference compound in toxicological studies to assess environmental impacts and human health risks associated with brominated flame retardants .
The interaction of 2,2',3,5'-tetrabromodiphenyl ether (BDE-70) with thyroid hormone receptors (TRα and TRβ) represents a critical mechanism for its endocrine-disrupting activity. Unlike endogenous thyroid hormones (T3), BDE-70 exhibits a distinct binding behavior characterized by competitive antagonism at the TR ligand-binding domain (LBD). Surface plasmon resonance (SPR) studies reveal that BDE-70 binds TRβ with a dissociation constant (Kd) in the micromolar range (10-100 μM), significantly weaker than T3's nanomolar affinity [8]. This binding occurs through hydrophobic interactions and halogen bonding with key residues in the TR-LBD pocket, particularly those in Helix 12 (H12), which governs receptor activation [2] [4].
Crucially, molecular dynamics simulations demonstrate that BDE-70 binding induces a suboptimal conformation of H12. Unlike the agonist-induced conformation that facilitates coactivator recruitment (e.g., steroid receptor coactivator-1, SRC-1), BDE-70 binding stabilizes H12 in a position that impedes the coactivator binding surface. This results in impaired transcriptional activity even when the receptor is ligand-occupied [2]. This mechanism is distinct from direct competitive inhibition alone; BDE-70 functions as a partial antagonist by allowing some basal receptor occupancy but failing to induce the necessary conformational changes for full transactivation [4] [8]. The positioning of the hydroxyl group (if present as a metabolite) and bromine substitution pattern (2,2',3,5') are critical determinants. Adjacent bromine substitutions near the hydroxyl group (e.g., 2,3-diBr on one ring) sterically hinder optimal hydrogen bonding with key polar residues (e.g., Asn 331 in TRβ) involved in T3 recognition, further reducing binding affinity and efficacy compared to endogenous ligand or other hydroxylated PBDEs with different substitution patterns [7] [8].
Table 1: Binding Characteristics of 2,2',3,5'-Tetrabromodiphenyl Ether (BDE-70) and Analogs at Thyroid Hormone Receptors
Compound | Primary Target Receptor | Relative Binding Affinity (vs. T3) | Functional Activity (TRβ) | Critical Structural Determinants | Key Experimental Evidence |
---|---|---|---|---|---|
T3 (3,3',5-Triiodothyronine) | TRα, TRβ | 1.0 (Reference) | Full Agonist | 3,5-I; 4'-OH; Diphenyl ether core | Crystal Structures, SPR, Transactivation |
2,2',3,5'-Tetrabromodiphenyl ether (BDE-70) | TRβ > TRα | ~10⁻³ - 10⁻⁴ | Partial Antagonist | 2,2',3,5'-Br substitution; Non-hydroxylated (Parent) | Competitive Binding Assays, Transactivation [4] |
4-OH-BDE-90 | TRα, TRβ | ~10⁻² - 10⁻³ | Antagonist | 4-OH; Adjacent Br substitutions (2,3) | Competitive Binding Inhibition [8] |
3-OH-BDE-47 | TRα, TRβ | ~10⁻³ | Weak Antagonist | 3-OH; Adjacent Br substitutions (2,4) | Competitive Binding Inhibition [8] |
6-OH-BDE-47 | TRβ | Negligible | Inactive/Weak Antagonist | 6-OH; No adjacent Br | Lack of Competitive Binding [1] [4] |
BDE-47 (2,2',4,4') | TRβ | Negligible | Inactive | No OH; Symmetric Br (2,2',4,4') | Lack of Competitive Binding [1] |
Exposure to BDE-70 disrupts the finely tuned transcriptional regulation governed by the HPT axis, impacting critical genes in the pituitary and brain. In vivo studies using fish models (e.g., fathead minnow, Pimephales promelas) exposed to BDE-70 analogs like BDE-47 reveal a cascade of effects:
These transcriptional alterations collectively indicate that BDE-70 disrupts the HPT axis not merely by lowering circulating T4, but by interfering with the downstream genomic actions of the remaining thyroid hormones within critical neuroendocrine tissues, effectively creating a state of localized hypothyroidism in the brain despite systemic compensatory efforts [3] [6].
Table 2: Transcriptional Alterations in HPT Axis Genes Induced by BDE-70/Analog Exposure
Tissue | Gene | Gene Product Function | Transcriptional Change | Biological Consequence | Key Evidence Source |
---|---|---|---|---|---|
Pituitary | TSHβ | Thyrotropin β-subunit | ↑ (Upregulated) | Increased TSH synthesis/secretion; Compensatory HPT axis response | Fish exposure studies [3] [6] |
Pituitary | GPHα | Glycoprotein hormone α-subunit | ↑ or ↔ | Potential increase in TSH/other glycoprotein hormone synthesis | Fish exposure studies [3] |
Brain (Frontal Lobe) | TRα | Thyroid Hormone Receptor α | ↑ (Upregulated, Female) | Compensatory response to reduced T3 signaling; Altered neural development/function | Rat/fish exposure studies [1] [3] [6] |
Brain | TRβ | Thyroid Hormone Receptor β | ↓ (Downregulated) | Impaired T3 responsiveness; Disrupted neural gene regulation | Fish exposure studies [3] [6] |
Brain | BTEB | Basic Transcription Element-Binding Protein | ↓ (Downregulated, Male) | Impaired T3-dependent transcription; Potential impact on neurodevelopment | Fish exposure studies [3] [6] |
Liver | TRα/TRβ | Thyroid Hormone Receptors | ↔ (Generally Unchanged) | Tissue-specific resilience to transcriptional disruption | Fish exposure studies [3] [6] |
Beyond direct TR interactions, BDE-70 disrupts thyroid hormone (TH) homeostasis through several key non-receptor-mediated pathways:
These non-receptor mechanisms act synergistically with TR antagonism. Hepatic clearance and serum protein binding disruption primarily reduce circulating and available TH levels, while transporter inhibition and potential deiodinase interference disrupt tissue-specific TH bioavailability and activation, collectively creating a complex state of impaired thyroid signaling [1] [3] [4].
Table 3: Non-Receptor Mediated Mechanisms of TH Disruption by BDE-70 and Metabolites
Mechanism | Molecular Target/Process | BDE-70/Related Compound Effect | Functional Consequence on TH | Supporting Evidence |
---|---|---|---|---|
Hepatic Metabolism | UDP-Glucuronosyltransferase (UGT) Induction | ↑ Expression/Activity (via PXR/CAR) | Accelerated T4 glucuronidation & biliary excretion | Decreased serum T4 [3] [4] [6] |
Serum Transport | Transthyretin (TTR) Binding | Competitive Inhibition (OH-metabolites) | Displacement of T4; Increased free T4; Altered distribution & clearance | In vitro binding assays [4] [8] |
Serum Transport | Thyroxine-Binding Globulin (TBG) Binding | Competitive Inhibition (Some OH-metabolites) | Displacement of T4; Increased free T4 | In vitro binding assays (Analog data) [4] |
Cellular Uptake | MCT8/OATP Transporters | Inhibition of T3/T4 Cellular Uptake | Reduced intracellular TH availability in target tissues (e.g., brain) | Cell-based transporter assays [1] [3] |
TH Activation/Inactivation | Deiodinase (DIO1, DIO2, DIO3) Activity | Altered Expression/Activity (Potential) | Disrupted local T3 generation or TH inactivation | Tissue enzyme activity studies (Analog data) [3] |
The endocrine-disrupting potency of BDE-70 is critically dependent on its specific bromine substitution pattern (2,2',3,5') and its potential for metabolic transformation (hydroxylation), setting it apart from other prevalent brominated flame retardants:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8